

Enzymatic Potency and Isoform Selectivity

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

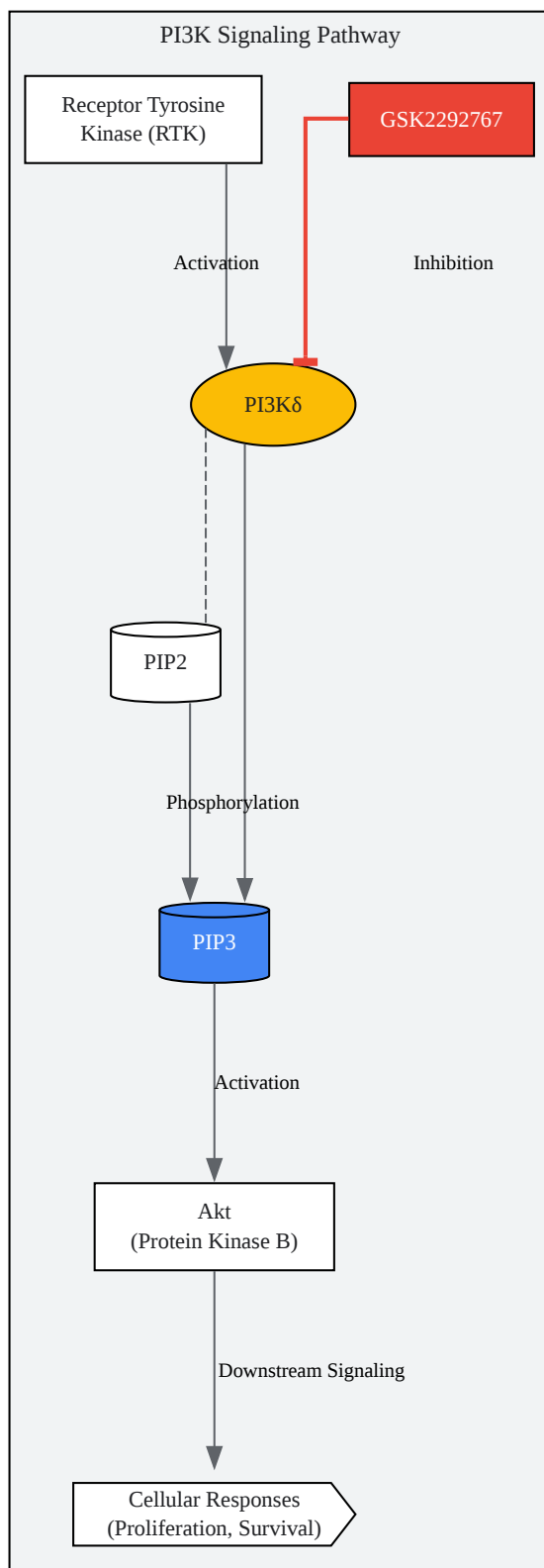
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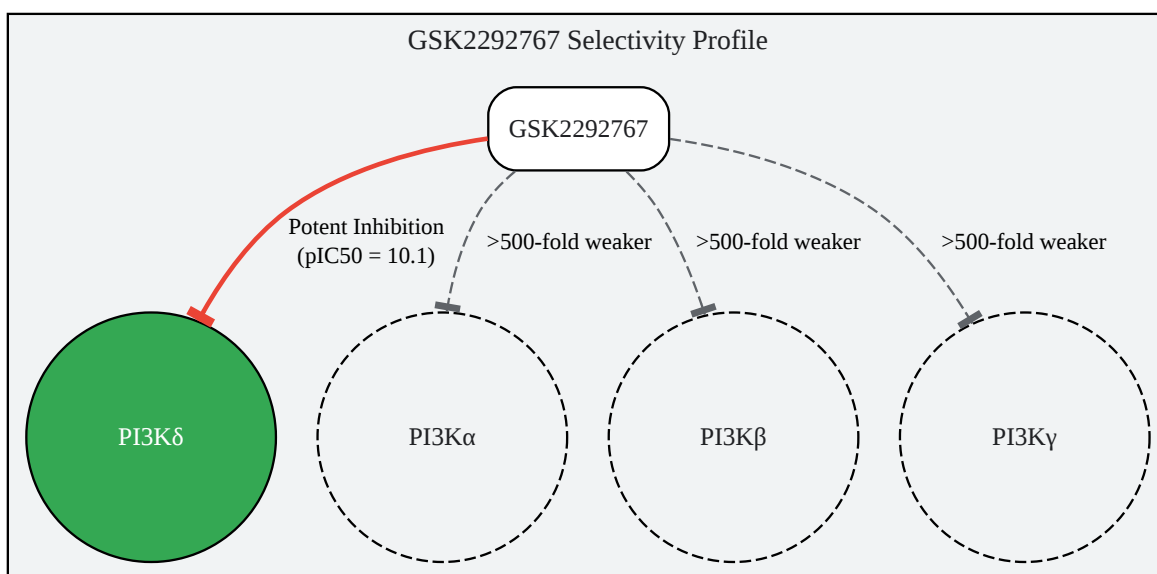
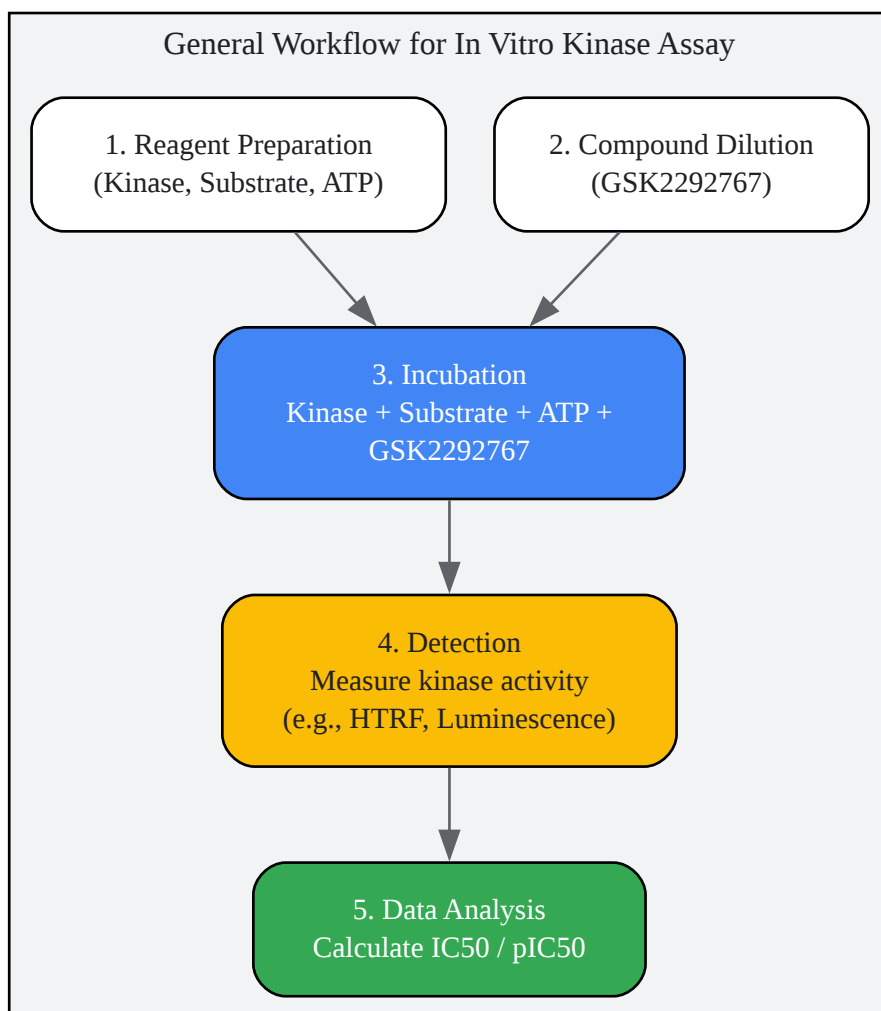
GSK2292767 is a highly potent inhibitor of PI3K δ , demonstrating significant selectivity over other Class I PI3K isoforms.[1][5] This selectivity is a critical attribute, as the PI3K δ isoform is highly enriched in leukocytes, making it a key target for inflammatory conditions.[3] The compound's inhibitory activity has been quantified to showcase its preference for the delta isoform.

Table 1: In Vitro Inhibitory Potency of **GSK2292767** against PI3K Isoforms

Target	Potency (pIC50)	Selectivity vs. Other Isoforms
PI3K δ	10.1[1][3][5]	>500-fold[1][5]

Furthermore, broader kinase screening has confirmed the high selectivity of **GSK2292767**. It was found to be over 100-fold selective against a wider panel of kinases, underscoring its specificity for PI3K δ . [4]





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